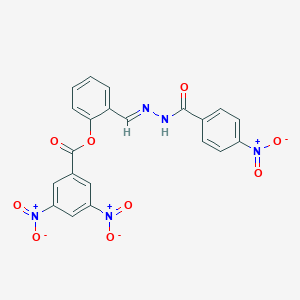
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed to exert its pharmacological effects by blocking the adenosine receptors, particularly the A2A receptor. This blockade results in the inhibition of the cyclic adenosine monophosphate (cAMP) pathway, which is involved in the regulation of various physiological processes such as inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it inhibits the proliferation of cancer cells and induces apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is its potential therapeutic applications. It has been found to possess a wide range of pharmacological effects, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more research is needed to explore its potential therapeutic applications, particularly in the treatment of asthma, chronic obstructive pulmonary disease, and cardiovascular diseases. Thirdly, the development of more efficient synthesis methods is needed to improve the yield and purity of the product. Finally, more studies are needed to investigate the toxicity and safety of this compound in vivo.
Conclusion:
In conclusion, 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been studied for its potential use as an adenosine receptor antagonist. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with benzyl mercaptan and nonyl bromide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an adenosine receptor antagonist, which makes it a potential candidate for the treatment of various diseases such as asthma, chronic obstructive pulmonary disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-4-5-6-7-8-12-15-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-16-17-13-10-9-11-14-17/h9-11,13-14H,3-8,12,15-16H2,1-2H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQKGURDDFWCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid 2-{[4-(2,2-dimethyl-propionylamino)-benzoyl]-hydrazonomethyl}-phenyl ester](/img/structure/B401690.png)
![2-(2-{4-[(2,2-Dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B401693.png)

![3,4,5-Trimethoxy-benzoic acid 2-[(2,4-dichloro-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B401695.png)
![4-Chloro-benzoic acid 2-{[4-(2,2-dimethyl-propionylamino)-benzoyl]-hydrazonomethyl}-phenyl ester](/img/structure/B401696.png)
![2-{2-[4-(Benzoylamino)benzoyl]carbohydrazonoyl}phenyl benzoate](/img/structure/B401699.png)
![3,4,5-Trimethoxy-benzoic acid 2-[(4-methyl-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B401700.png)
![3,4,5-Trimethoxy-benzoic acid 2-[(4-chloro-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B401701.png)
![N-{4-[(2-{4-nitrobenzoyl}hydrazino)carbonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B401706.png)
![4'-Propyl-bicyclohexyl-4-carboxylic acid 2-oxo-2-[4-(4-propyl-cyclohexyl)-phenyl]-ethyl ester](/img/structure/B401707.png)
![4-(Hexadecyloxy)phenyl 3-oxo-3-[4-(4-propylcyclohexyl)phenyl]propanoate](/img/structure/B401708.png)
![2-Oxo-2-(4-propylphenyl)ethyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B401710.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B401711.png)
![N-{5-[2-(2-benzylidenehydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B401712.png)